2-Dehydropantoate

描述

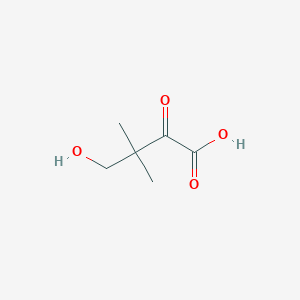

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVVTUWHANFMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274258 | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-30-4 | |

| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dehydropantoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways Involving 2 Dehydropantoate

De Novo Biosynthesis of 2-Dehydropantoate

The enzyme responsible for the synthesis of this compound is ketopantoate hydroxymethyltransferase (PanB) , a class II aldolase. nih.gov PanB catalyzes the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding this compound and tetrahydrofolate. nih.gov This enzymatic reaction represents the first dedicated step in the pantothenate biosynthetic pathway. nih.gov

The synthesis of this compound requires two primary substrates:

α-Ketoisovalerate (3-methyl-2-oxobutanoate): This branched-chain α-keto acid serves as the carbon backbone for the pantoate moiety.

5,10-Methylenetetrahydrofolate (CH2-THF): This derivative of folic acid acts as the one-carbon donor, providing the hydroxymethyl group that is transferred to α-ketoisovalerate. uga.edu

The reaction catalyzed by PanB brings together these two precursors to form the six-carbon compound, this compound. uga.edu

The catalytic activity of PanB is intrinsically dependent on the folate co-substrate, CH2-THF. nih.gov The mechanism involves the formation of an adduct between α-ketoisovalerate and CH2-THF. nih.gov Research has also uncovered a side-reaction of PanB where it can cleave 5,10-methylenetetrahydrofolate. nih.govnih.gov This suggests a complex interaction between the pantothenate and folate biosynthetic pathways, where the cell may need to repair and recycle the resulting pterin (B48896) product. nih.govnih.gov

Enzymatic Conversion of this compound to (R)-Pantoate

The final step in the formation of the pantoate moiety is the reduction of the keto group of this compound to a hydroxyl group, yielding (R)-pantoate.

This reduction is catalyzed by the enzyme ketopantoate reductase (KPR) , also known as this compound 2-reductase. nih.govresearchgate.net KPR utilizes the reducing power of NADPH to convert this compound to (R)-pantoate. nih.gov The systematic name for this enzyme class is (R)-pantoate:NADP+ 2-oxidoreductase. nih.govresearchgate.net The reaction is essential for providing the pantoate precursor necessary for the final condensation with β-alanine to form pantothenate. nih.gov

PanE: This is a dedicated ketopantoate reductase found in many bacteria, including Escherichia coli and Porphyromonas gingivalis. researchgate.netuniprot.org It catalyzes the NADPH-dependent reduction of ketopantoate to pantoate. uniprot.org In some organisms like Staphylococcus aureus, PanE can exist as a dimer and exhibit positive cooperativity with respect to its cofactor. uga.edu

IlvC: This enzyme, known as ketol-acid reductoisomerase, is primarily involved in the biosynthesis of branched-chain amino acids. nih.govuniprot.org However, it also possesses ketopantoate reductase activity and can reduce this compound to pantoate, often requiring Mg2+ as a cofactor in addition to NADPH. nih.govnih.gov In E. coli, IlvC can use 2-ketopantoate as a substrate, although its primary substrates are related to amino acid synthesis. uniprot.org

PanG: A novel ketopantoate reductase, PanG, has been identified in organisms like Francisella novicida that lack the traditional panE gene. nih.gov While bioinformatic analysis did not initially reveal significant sequence similarity to other known KPRs, functional studies have confirmed its role in converting this compound to pantoate. nih.gov Unlike PanE and IlvC, PanG does not appear to have a typical Rossmann domain for NAD(P)H binding. nih.gov

NADPH-Dependent Stereoselective Reduction of this compound

The conversion of this compound to (R)-pantoate is a key reaction catalyzed by the enzyme this compound 2-reductase, more commonly known as ketopantoate reductase (KPR). acs.orguga.edu This enzyme belongs to the family of oxidoreductases and is systematically named (R)-pantoate:NADP+ 2-oxidoreductase (EC 1.1.1.169). wikipedia.orgnucleos.com The reaction is a stereoselective reduction that exclusively produces the (R)-enantiomer of pantoate, which is the biologically active form required for the subsequent step in pantothenate synthesis. nih.gov

(R)-pantoate + NADP+ ⇌ this compound + NADPH + H+ wikipedia.orgnucleos.com

Research on KPR from various organisms, such as Escherichia coli and Staphylococcus aureus, has provided significant insight into its structure and mechanism. The E. coli KPR is a monomeric enzyme composed of two domains. acs.orgnih.gov The N-terminal domain features a Rossmann-type fold for binding NADPH, while the active site is located in a cleft between the N- and C-terminal domains. nih.govnih.gov Kinetic studies of the E. coli enzyme show a sequential ordered mechanism where NADPH binds first, followed by this compound. nih.gov In contrast, the KPR from S. aureus is a stable dimer that exhibits positive cooperativity with respect to NADPH binding. uga.edunih.gov

Some organisms possess alternative enzymes capable of performing this reduction. For instance, the acetohydroxy acid isomeroreductase (IlvC), an enzyme involved in branched-chain amino acid biosynthesis, can also reduce this compound to pantoate. nih.govnih.gov In Corynebacterium glutamicum, IlvC is the only enzyme responsible for this reaction. nih.gov Furthermore, a novel KPR, designated PanG, has been identified in Francisella species, highlighting the diversity of enzymes that catalyze this essential step. nih.gov

| Organism | Enzyme (Gene) | Quaternary Structure | Kinetic Parameters | Structural Information |

|---|---|---|---|---|

| Escherichia coli | KPR (panE) | Monomer | KM(NADPH): 20 µM KM(ketopantoate): 60 µM kcat: 40 s-1 | Crystal structure solved at 1.7 Å resolution. nih.gov Comprises 12 α-helices and 11 β-strands. acs.org |

| Staphylococcus aureus | KPR | Dimer | Exhibits positive cooperativity for NADPH (Hill coefficient of 2.5). nih.gov High concentrations of ketopantoate are inhibitory. nih.gov | Crystal structure solved at 1.8 Å resolution. nih.gov |

| Francisella tularensis | KPR (panG) | Not specified | Functionally complements E. coli KPR mutants. nih.gov | Homologs found in other pathogenic bacteria like Enterococcus faecalis and Clostridium difficile. nih.gov |

| Corynebacterium glutamicum | IlvC | Not specified | The sole enzyme capable of producing pantoate in this organism. nih.govnih.gov | An enzyme from the branched-chain amino acid biosynthesis pathway. nih.gov |

Integration of this compound into Downstream Metabolic Networks

The enzymatic reduction of this compound is not an isolated event but a committed step that feeds its product, (R)-pantoate, directly into the anabolic pathways of essential biomolecules.

Contribution to Pantothenate (Vitamin B5) Anabolism

(R)-pantoate is the immediate precursor for the synthesis of pantothenate, also known as vitamin B5. uga.eduacs.org In the final step of the pantothenate biosynthesis pathway, (R)-pantoate is ligated with the amino acid β-alanine. nih.govoup.com This condensation reaction is catalyzed by the enzyme pantothenate synthetase (PS), encoded by the panC gene. oup.comresearchgate.net The reaction requires ATP and results in the formation of pantothenate.

This pathway is crucial for organisms that synthesize their own pantothenate, as this vitamin is a fundamental component required for cellular metabolism. nih.govoup.com

Precursor Role in Coenzyme A (CoA) Biosynthesis

Pantothenate (Vitamin B5) is the key precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. nih.govnih.gov CoA plays a central role in numerous metabolic reactions, including the tricarboxylic acid (TCA) cycle and the synthesis and degradation of fatty acids. nih.govdntb.gov.ua It also serves as the source of the 4'-phosphopantetheine (B1211885) prosthetic group for acyl carrier proteins involved in the synthesis of fatty acids and polyketides. oup.comnih.gov

The biosynthesis of CoA from pantothenate is a conserved five-step enzymatic pathway. nih.govasm.org

Phosphorylation: Pantothenate is first phosphorylated by pantothenate kinase (PanK or CoaA) to yield 4'-phosphopantothenate. nih.gov

Cysteinylation: Cysteine is added by phosphopantothenoylcysteine synthetase (CoaB) to form 4'-phosphopantothenoylcysteine. nih.gov

Decarboxylation: This intermediate is then decarboxylated by phosphopantothenoylcysteine decarboxylase (CoaC) to produce 4'-phosphopantetheine. nih.govyoutube.com

Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (CoaD) to generate dephospho-CoA. youtube.com

Final Phosphorylation: Finally, dephospho-CoA is phosphorylated by dephospho-CoA kinase (CoaE) to yield the active Coenzyme A. nih.govyoutube.com

Enzymology and Structural Biology of 2 Dehydropantoate Converting Enzymes

Ketopantoate Reductases (KPRs)

Ketopantoate reductases are a class of oxidoreductases that specifically catalyze the reduction of the ketone group in 2-dehydropantoate to a hydroxyl group, yielding (R)-pantoate. This reaction requires a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor as the electron donor. oup.comnih.govuga.eduwikipedia.orguniprot.orgresearchgate.netacs.orgacs.orgacs.orgnih.govresearchgate.netnih.govnih.govnih.govacs.orgrcsb.org

Comparative Enzymology of PanE, IlvC, and PanG Across Species

While the primary enzyme responsible for ketopantoate reduction in many bacteria is encoded by the panE gene, other enzymes can also exhibit this activity, often with additional primary functions.

PanE (this compound 2-reductase): This enzyme, also known as ketopantoate reductase (KPR), is the dedicated enzyme for the reduction of this compound to pantoate in the pantothenate biosynthesis pathway. It is found in numerous bacterial species, including Escherichia coli, Staphylococcus aureus, Porphyromonas gingivalis, and Pseudomonas aeruginosa. wikipedia.orguniprot.orgacs.orgacs.orgresearchgate.netnih.govnih.govacs.orgrcsb.orguniprot.orgasm.orgebi.ac.uk

IlvC (Acetohydroxy acid isomerase): In certain bacteria, such as E. coli and Salmonella Typhimurium, the enzyme IlvC, primarily involved in branched-chain amino acid biosynthesis as an acetohydroxy acid isomerase, also possesses ketopantoate reductase activity. This dual functionality allows IlvC to contribute to pantothenate synthesis in these organisms. nih.govuniprot.orgnih.govnih.gov

PanG: This enzyme has been identified in some species, like Francisella novicida, as having ketopantoate reductase activity. However, its sequence exhibits limited similarity to known KPRs, suggesting potential functional divergence or a distinct evolutionary origin. nih.gov

The presence and specific roles of these enzymes can vary significantly across different bacterial species, with some relying solely on PanE, while others utilize IlvC or even PanG for ketopantoate reduction. nih.gov

Mechanistic Insights into the Keto-Reduction of this compound

The enzymatic reduction of this compound involves the transfer of a hydride ion from NADPH to the carbonyl carbon of the substrate, followed by protonation of the resulting alkoxide intermediate to form pantoate. researchgate.netacs.orgnih.gov

Reaction Mechanism: Kinetic studies, particularly on E. coli KPR, suggest an ordered sequential bi-bi kinetic mechanism. This mechanism typically involves the binding of NADPH to the enzyme first, followed by the binding of this compound. The products, pantoate and NADP⁺, are then released. nih.govacs.orgnih.govnih.govnih.gov In contrast, KPR from Staphylococcus aureus exhibits a random addition mechanism with a kinetically preferred path for NADPH binding, characterized by positive cooperativity with respect to NADPH. nih.govuga.edurcsb.org

Key Catalytic Residues: Structural and mutagenesis studies have identified critical amino acid residues involved in catalysis and substrate binding. For E. coli KPR, Lys176 is believed to act as a general acid catalyst, facilitating protonation, while Glu256 is implicated in the catalytic mechanism. Asn98 plays a crucial role in substrate recognition and binding. researchgate.netnih.govnih.gov

NADPH as the Obligate Electron Donor for this compound Reduction

NADPH is the exclusive and essential cofactor for the ketopantoate reductase-catalyzed reduction of this compound. oup.comnih.govuga.eduwikipedia.orguniprot.orgresearchgate.netacs.orgacs.orgacs.orgnih.govresearchgate.netnih.govnih.govnih.govacs.orgrcsb.org

Cofactor Specificity: KPRs demonstrate a pronounced preference for NADPH over other pyridine (B92270) nucleotides, such as NADH. Kinetic studies have shown that the catalytic efficiency (V/K) for β-NADPH is significantly higher, often by several orders of magnitude, compared to NADH or other nucleotide substrates. For instance, E. coli KPR exhibits a V/K for β-NADPH that is 3-500-fold higher than for other nucleotide substrates. acs.orgnih.govnih.gov

Binding Site: The N-terminal domain of KPR enzymes typically contains a conserved Rossmann fold, a structural motif specifically adapted for binding the nicotinamide adenine dinucleotide phosphate (NADP(H)) cofactor. nih.govacs.orgnih.gov

Enzyme Kinetics and Substrate Specificity for this compound Conversion

KPRs exhibit high substrate specificity, primarily acting on this compound.

Substrate Specificity: Studies on E. coli KPR highlight its high specificity for this compound. The enzyme's catalytic rate (V) and catalytic efficiency (V/K) for ketopantoate are substantially greater than those observed for alternative substrates such as α-ketoisovalerate or α-keto-β-methyl-n-valerate. acs.orgnih.gov

Kinetic Parameters: Representative kinetic parameters for E. coli KPR have been determined:

| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|---|

| E. coli | NADPH | 20 | 40 |

| E. coli | Ketopantoate | 60 | 40 |

Allosteric Regulation: KPR from S. aureus displays positive cooperativity in its interaction with NADPH, indicated by a Hill coefficient of approximately 2.5. Furthermore, high concentrations of the substrate, ketopantoate, can lead to enzyme inhibition. nih.govrcsb.org

Kinetic Isotope Effects: Primary deuterium (B1214612) kinetic isotope effects (e.g., (D)V ≈ 1.3 and (D)V/K ≈ 1.5 for E. coli KPR with NADPH and ketopantoate) suggest that the chemical step of hydride transfer is not the rate-limiting factor under optimal conditions. researchgate.netacs.orgnih.gov

Structural Characterization of KPRs

KPR enzymes are typically composed of two distinct domains, facilitating substrate and cofactor binding.

Domain Structure: KPRs generally possess an N-terminal domain featuring an αβ-Rossmann fold, which is characteristic for nucleotide binding, and a C-terminal domain primarily consisting of α-helices. nih.govacs.orgnih.gov

Oligomeric State: While the KPR from E. coli is a monomeric enzyme, KPRs from other species, such as Staphylococcus aureus, function as dimers. Structural analyses indicate that this dimeric assembly is conserved across a broad range of KPR homologs. nih.govuga.edurcsb.orgresearchgate.netnih.gov

Enzyme Superfamily: KPRs are classified within the superfamily of 6-phosphogluconate dehydrogenase C-terminal domain-like proteins. oup.comacs.org

X-ray Crystallography of KPR-Substrate/Cofactor Complexes

X-ray crystallography has provided detailed insights into the structures of KPRs, particularly in complex with their substrates and cofactors.

E. coli KPR Structures:

Crystal structures of E. coli KPR have been determined in complex with NADP⁺, revealing the cofactor's binding site within the active site cleft. nih.govacs.org

A precatalytic ternary complex structure, including NADP⁺ and the product pantoate, has also been elucidated. nih.govebi.ac.uk These structures have been resolved at high resolutions, such as 1.7 Å, 2.1 Å, and 2.3 Å. acs.orgnih.govnih.govebi.ac.uk

The binding of NADP⁺ can be influenced by pH, with evidence of an unusual "reversed binding mode" occurring at lower pH values. researchgate.netiucr.org

Structural data highlight the roles of specific residues in product binding, with pantoate interacting with conserved residues like Ser244, Asn98, Asn180, Asn194, and Asn241. nih.gov Lys176 is proposed to undergo a conformational change to an "active" state to facilitate ketopantoate binding. nih.govnih.gov

S. aureus KPR Structures:

The dimeric structure of S. aureus KPR has been resolved at 1.8 Å resolution, providing insights into its quaternary structure and conserved dimeric assembly. nih.govrcsb.org

Other KPR Structures: Crystallographic studies have also characterized KPRs from other organisms, including Pseudomonas aeruginosa rcsb.org and the hyperthermophilic archaeon Thermococcus kodakarensis. nih.gov These studies contribute to understanding the evolutionary conservation and functional adaptations of KPRs.

Table 1: Kinetic Parameters of E. coli KPR

| Substrate | Km (μM) | kcat (s⁻¹) |

| NADPH | 20 | 40 |

| Ketopantoate | 60 | 40 |

Table 2: Comparative Roles of KPR Enzymes

| Enzyme | Primary Role | Secondary Role | Example Organisms |

| PanE | Ketopantoate reduction | None specified | E. coli, S. aureus, P. gingivalis, P. aeruginosa |

| IlvC | Acetohydroxy acid isomerase | Ketopantoate reduction | E. coli, S. Typhimurium |

| PanG | Unknown (identified with KPR activity) | Ketopantoate reduction | F. novicida |

Table 3: Structural Features of KPRs

| Enzyme Source | Oligomeric State | Key PDB IDs | Resolution (Å) | Notes |

| E. coli | Monomeric | 1KS9, 1YJQ, 1YON, 2EW2, 2OFP wikipedia.org, 2ofp ebi.ac.uk | 1.7-2.3 | Rossmann fold N-terminal domain, α-helical C-terminal domain. |

| S. aureus | Dimeric | 4YCA rcsb.org, 3G17 nih.gov | 1.8 | Dimeric assembly conserved in many KPRs. |

| P. aeruginosa | Monomeric | 5ZIK rcsb.org | N/A | Investigated for cofactor selection and conformational changes. |

| T. kodakarensis | Dimeric | N/A | N/A | Target of feedback inhibition by CoA; exhibits homodimer architecture. |

Compound List:

this compound

Pantoate

Pantothenate

Coenzyme A (CoA)

NADPH

NADP⁺

α-Ketoisovalerate

α-Keto-β-methyl-n-valerate

3-Methylbutanal

3-Methylbutanol

2-Oxoisovalerate

β-Alanine

(R)-Pantoate

(R)-2,3-Dihydroxy-isovalerate

(S)-2-Acetolactate

3-Hydroxy-3-methyl-2-ketobutyrate

(R)-2,3-Dihydroxy-3-methylvalerate

2-Ketopantoate

2-Oxopantoate

2-Ketoisovalerate

2-Ketovalerate

2-Ketobutyrate

3-Hydroxypyruvate

3-Hydroxy-2-ketobutyrate

3-Hydroxy-3-methyl-2-ketobutyrate

2-Keto-methylvalerate (KMV)

2-Ketoisocaproate (KIC)

2-Acetolactate

3-Hydroxy-2,2-dimethylpropanal

Neopentyl glycol

2′-Monophosphoadenosine 5′-diphosphoribose

2′-Phospho-ADP-ribose

Genetic and Regulatory Aspects of 2 Dehydropantoate Metabolism

Transcriptional and Translational Regulation of 2-Dehydropantoate Enzymes

The expression of enzymes that metabolize this compound is tightly regulated at both the transcriptional and translational levels to match the cell's demand for pantothenate and Coenzyme A.

In many bacteria, the regulation of operons is controlled by regulatory proteins such as repressors and activators that bind to specific DNA sequences near the promoter. libretexts.orgkhanacademy.orgkhanacademy.org For example, the regulation of the tryptophan (trp) operon involves a repressor protein that, when activated by tryptophan, binds to the operator and blocks transcription. nih.gov While the specific transcription factors for the pan operon are less universally characterized, evidence points to regulation by pathway intermediates and end-products. For instance, ketopantoate hydroxymethyltransferase (PanB) is subject to end-product inhibition by ketopantoate. nih.gov It is also inhibited by high concentrations of pantothenate and Coenzyme A, although this is considered less physiologically significant. nih.gov

In Francisella tularensis, transcription of panB, panC, panD, and panG increases dramatically when the bacterium is grown within macrophages, suggesting that pantothenate biosynthesis is upregulated in response to the intracellular environment. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can alter their activity, stability, or localization. wikipedia.orgmicrobenotes.com Common PTMs include phosphorylation, glycosylation, and proteolysis. microbenotes.com While PTMs are a critical regulatory mechanism for many enzymes, there is limited specific information in the available scientific literature regarding post-translational modifications of the core enzymes—PanB, PanE, and PanG—that are directly involved in this compound metabolism. This suggests that the primary modes of regulation for these specific enzymes may occur at the genetic and allosteric levels.

Mutational Analysis and Gene Deletion Studies Impacting this compound Levels

Gene deletion and mutational studies have been instrumental in understanding the roles of the various enzymes in the this compound pathway and the consequences of its disruption.

panB mutants: A mutation in the panB gene in E. coli results in an inability to produce ketopantoate, leading to a requirement for this intermediate or a downstream product like pantoate for growth. researchgate.net

panE mutants: In E. coli and S. typhimurium, a deletion of panE does not typically cause pantothenate auxotrophy because the IlvC enzyme can fulfill the role of ketopantoate reductase. nih.gov However, a double mutant lacking both panE and ilvC function is auxotrophic for pantothenate. nih.gov

panG mutants: In Francisella tularensis Schu S4, which lacks panE and ilvC, deletion of the panG gene results in a strain that is auxotrophic for pantothenate. nih.govresearchgate.net This auxotrophy can be reversed by providing the panG gene in trans or by supplementing the growth medium with pantolactone, a precursor to pantoate. nih.gov

Metabolic Engineering: Studies focused on increasing the production of D-pantothenic acid in engineered E. coli have involved the targeted overexpression of genes like panB, panE, and ilvC. nih.gov For example, overexpressing panB and panC from Corynebacterium glutamicum in E. coli enhanced D-pantothenic acid production by 29%. nih.gov These studies highlight how manipulating the expression of these genes directly impacts the metabolic flux through the this compound pathway.

Comparative Biochemistry and Evolutionary Perspectives of 2 Dehydropantoate Pathways

Adaptive Strategies for 2-Dehydropantoate Metabolism in Intracellular Symbionts and Pathogens

Host-Symbiont Metabolic Complementarity

In the intricate world of symbiotic relationships, metabolic complementarity between hosts and their microbial partners is a cornerstone of evolutionary adaptation and the maintenance of life cycles. This phenomenon is particularly evident in the biosynthesis of essential nutrients, where one partner may possess a complete metabolic pathway while the other has a fragmented or absent one, necessitating cooperation for survival. This compound, a key intermediate in the biosynthesis of pantothenate (Vitamin B5) and subsequently Coenzyme A (CoA), serves as a prime example in understanding these symbiotic metabolic interdependencies.

Many intracellular microbial symbionts, often undergoing significant genome reduction, exhibit fragmented metabolic pathways relative to their free-living ancestors. This gene loss is a hallmark of obligate symbiosis, yet functionality is preserved through various mechanisms of metabolic complementarity. In the context of pantothenate synthesis, the enzyme this compound 2-reductase (encoded by the panE gene) is frequently lost from the genomes of endosymbionts nih.govd-nb.infonih.govbiorxiv.org. This loss means the symbiont cannot complete the conversion of this compound to pantoate, a crucial step in producing pantothenate.

A notable mechanism for overcoming this deficiency involves the recruitment of "substrate ambiguous enzymes" from other metabolic pathways. In the symbiosis between the pea aphid (Acyrthosiphon pisum) and its endosymbiont Buchnera aphidicola, the Buchnera genome has lost the panE gene. However, the ilvC gene, which encodes ketol-acid reductoisomerase—an enzyme essential for branched-chain amino acid biosynthesis—possesses sufficient this compound 2-reductase activity to functionally replace the lost panE nih.govd-nb.infonih.govresearchgate.net. This enzymatic promiscuity allows Buchnera to continue synthesizing pantothenate, which is vital for both the aphid and the bacterium, especially since the aphid's diet (phloem sap) is deficient in this vitamin researchgate.net.

Metabolic complementarity can also involve the host directly contributing to the pathway. In some insect-host symbioses, the host may provide essential precursors or even enzymes that are missing in the symbiont. For instance, in the whitefly (Bemisia tabaci) and its symbiont Candidatus Portiera aleyrodidarum, the Portiera genome contains ilvC but lacks panB and panC genes, essential for converting oxoisovalerate to this compound and pantoate to pantothenate, respectively. Evidence suggests B. tabaci may have acquired panB and panC genes through horizontal gene transfer from other bacteria, thus complementing the symbiont's pathway mdpi.com.

In more complex holobionts, such as the deep-sea vent snail Gigantopelta aegis, which harbors two types of endosymbionts (sulfur-oxidizing and methane-oxidizing bacteria), metabolic interdependence is even more pronounced. While one symbiont might lack the key panE gene for pantothenate synthesis, it can potentially be complemented by the other symbiont or by the host itself, highlighting a multi-partner metabolic collaboration biorxiv.orgbiorxiv.org. Similarly, in the symbiosis between sponges and their associated bacteria (Candidatus poribacteria), the typical bacterial enzymes for pantothenate synthesis appear to be absent, suggesting a reliance on alternative pathways or host-provided components oup.com.

These examples underscore how host-symbiont metabolic complementarity, particularly concerning the this compound pathway, is a driving force in the evolution of reduced genomes in symbionts and the establishment of obligate mutualisms. It demonstrates a sophisticated division of labor, where genetic losses in one partner are compensated by the capabilities of another, ensuring the survival and propagation of the entire holobiont.

Data Table: Host-Symbiont Metabolic Complementarity in Pantothenate Biosynthesis

| Symbiotic System (Host-Symbiont) | Key Intermediate/Pathway Step | Missing Symbiont Enzyme | Complementing Mechanism | Source of Complementarity | Reference(s) |

| Pea Aphid (Acyrthosiphon pisum) / Buchnera aphidicola | This compound to Pantoate | This compound 2-reductase (panE) | Substrate ambiguous enzyme (ilvC) with dual activity (ketol-acid reductoisomerase) | Endosymbiont (Buchnera) | nih.govd-nb.infonih.govresearchgate.net |

| Whitefly (Bemisia tabaci) / Candidatus Portiera aleyrodidarum | Oxoisovalerate to this compound and Pantoate to Pantothenate | panB, panC (in symbiont) | Host acquisition of panB and panC via horizontal gene transfer. | Host (B. tabaci) | mdpi.com |

| Deep-sea Vent Snail (Gigantopelta aegis) / Dual Symbionts (SOB & MOB) | This compound to Pantoate | This compound 2-reductase (panE) (in one symbiont) | Potential complementation by the other symbiont or the host. | Host or other symbiont | biorxiv.orgbiorxiv.org |

| Sponge / Candidatus poribacteria | Pantothenate kinase, Phosphopantothenate synthetase | Typical bacterial enzymes | Absence of standard bacterial enzymes suggests alternative pathway or host provision. | Host or alternative pathway | oup.com |

Note: SOB = Sulfur-Oxidizing Bacteria, MOB = Methane-Oxidizing Bacteria. The specific enzymes and pathways involved can be complex and are subject to ongoing research.

Advanced Research Methodologies for 2 Dehydropantoate Studies

Omics-Based Approaches for Comprehensive Pathway Analysis

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes, enabling researchers to understand the intricate regulation and flux within metabolic pathways involving 2-dehydropantoate.

Transcriptomics and Proteomics for Gene Expression and Enzyme Abundance

Transcriptomics and proteomics are powerful tools for quantifying gene expression levels and protein abundance, respectively, offering insights into the regulatory mechanisms governing the pantothenate biosynthesis pathway. Studies have utilized these techniques to identify key enzymes and their expression patterns under various conditions.

For instance, in Escherichia coli, comparative transcriptomic and proteomic analyses have been employed to understand cellular responses to different growth conditions, such as microaerobic versus aerobic environments mdpi.com. These studies revealed changes in the expression of genes involved in pantothenate biosynthesis, such as aspartate 1-decarboxylase (PanD) mdpi.com. In symbiotic bacteria like Buchnera aphidicola within the pea aphid (Acyrthosiphon pisum), quantitative gene expression analysis has been used to demonstrate the complementation of fragmented metabolic pathways, including pantothenate biosynthesis, by host genes d-nb.info. Such analyses help in understanding how essential metabolic functions are maintained even when key genes are lost or modified.

Table 6.1.1: Gene Expression Changes in Pantothenate Biosynthesis Pathways (Illustrative Examples)

| Gene/Enzyme | Organism/Condition | Observed Change | Reference |

|---|---|---|---|

| PanD (Aspartate 1-decarboxylase) | E. coli (microaerobic vs. aerobic) | Decreased abundance | mdpi.com |

| ilvH, ilvC, ilvD, panB, panC | A. pisum bacteriocytes vs. whole insect | Highly expressed in bacteriocytes | d-nb.info |

Metabolomics for Global and Targeted this compound Profiling

Metabolomics allows for the comprehensive or targeted analysis of small molecules within biological systems, providing direct measurements of metabolic intermediates like this compound. This approach is crucial for understanding flux, identifying pathway bottlenecks, and discovering biomarkers.

Untargeted metabolomic profiling has successfully identified this compound in various biological matrices, including E. coli waters.comecmdb.cahmdb.ca and in the context of food consumption hmdb.ca. Targeted metabolomics, employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), enables the precise quantification of this compound and related metabolites oup.combiorxiv.orgcreative-proteomics.com. For example, in studies aimed at improving bioprocesses, such as succinate (B1194679) production in E. coli, metabolomic analysis revealed that the pantothenate and CoA biosynthesis pathway, which includes this compound, was significantly modulated metabolomexchange.org. This information can guide metabolic engineering efforts by highlighting pathways that require optimization for increased product yield or altered metabolic flux.

Table 6.1.2: Detection of this compound in Metabolomic Studies

| Metabolite | Detection Method | Biological Matrix/Context | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Untargeted LC-MS | E. coli | Identified as a metabolite | waters.comecmdb.ca |

| This compound | Untargeted Metabolomics | Food items (radish, red algae) | Potential biomarker for consumption | hmdb.ca |

| This compound | Targeted Metabolomics | E. coli succinate production process | Pathway significantly modulated | metabolomexchange.org |

Metabolic Flux Analysis and Network Modeling of this compound Pathways

Metabolic flux analysis (MFA) and network modeling are advanced quantitative approaches that track the flow of metabolites through biological pathways. By employing stable isotope labeling (e.g., with 13C or 15N) and computational modeling, researchers can determine the rates of enzymatic reactions and understand how carbon atoms are distributed within the metabolic network.

While direct flux analysis specifically for this compound is less commonly detailed in the provided literature, these methodologies are applied to the broader pantothenate and CoA biosynthesis pathways. For instance, in the context of optimizing E. coli for succinate production, metabolic pathway enrichment analysis using metabolomics data, which implicitly involves flux considerations, identified pantothenate and CoA biosynthesis as a key modulated pathway metabolomexchange.org. Furthermore, in silico modeling has been used to investigate the functional implications of enzyme side-activities, such as the folate-cleaving activity of ketopantoate hydroxymethyltransferase (PanB), by simulating the folate biosynthesis pathway frontiersin.orgresearchgate.net. These modeling approaches are critical for predicting the impact of genetic modifications or environmental changes on metabolic flux.

Protein Engineering and Directed Evolution for Modified this compound Enzyme Properties

Enzymes involved in the this compound pathway, such as ketopantoate reductase (KPR) and ketopantoate hydroxymethyltransferase (KPHMT), are frequent targets for protein engineering and directed evolution. These techniques aim to improve enzyme activity, specificity, stability, or alter substrate preferences, which can be crucial for optimizing metabolic pathways in industrial biotechnology or for understanding fundamental enzyme mechanisms.

Ketopantoate reductase (KPR), which catalyzes the reduction of this compound to pantoate, has been extensively studied. Research has focused on characterizing its structure and kinetics in various organisms, such as E. coli and Staphylococcus aureus acs.orgnih.gov. For example, site-directed mutagenesis of conserved residues in E. coli KPR helped identify key residues (Lys176 and Glu256) involved in catalysis and substrate binding, with specific roles proposed for Lys176 as a general acid in catalysis acs.org. Studies on S. aureus KPR revealed a stable dimeric structure and positive cooperativity with respect to NADPH, distinguishing it from the monomeric E. coli enzyme nih.gov. Such detailed mechanistic insights are foundational for protein engineering efforts to create enzymes with tailored properties.

Table 6.3: Kinetic Properties of Ketopantoate Reductase (KPR)

| Enzyme Variant | Km (Ketopantoate) | Vmax | Notes | Reference |

|---|---|---|---|---|

| E. coli KPR (Wild Type) | ~1 mM | Baseline | Monomeric enzyme | acs.org |

| E. coli KPR (K176A mutant) | ~336-fold increase | ~233-fold decrease | Activity rescued by primary amines | acs.org |

| E. coli KPR (E256A mutant) | ~63-fold increase | ~42-fold decrease | Activity rescued by formate | acs.org |

| S. aureus KPR | Not specified | Not specified | Dimeric, exhibits positive cooperativity with NADPH | nih.gov |

Synthetic Biology Approaches for Reconstructing and Optimizing this compound Pathways

Synthetic biology offers a powerful framework for constructing novel metabolic pathways or re-engineering existing ones for enhanced production of target molecules. This involves the rational design and assembly of genetic circuits, enzymes, and regulatory elements.

In the context of pantothenate production, synthetic biology and metabolic engineering approaches have been successfully applied. For instance, systematic modular engineering of E. coli, coupled with omics analysis, has been used to optimize D-pantothenate production researchgate.net. This involved reinforcing precursor pools, refactoring one-carbon unit generation, and optimizing reducing power and energy supply. Such integrated strategies, combining genetic manipulation with systems-level analysis, are key to achieving high titers and yields of valuable compounds like pantothenate, which relies on the efficient functioning of the pathway involving this compound.

Advanced Analytical Techniques for this compound Detection and Quantification in Biological Matrices

Accurate and sensitive detection and quantification of this compound in complex biological samples are essential for research. Advanced analytical techniques, primarily mass spectrometry (MS)-based methods, are indispensable for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are widely used for the targeted metabolomic analysis of this compound oup.combiorxiv.orgcreative-proteomics.com. These methods offer high sensitivity, specificity, and throughput, allowing for the detection and quantification of metabolites even at low concentrations in various biological matrices, including cell cultures, tissues, and biofluids. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in metabolomics, providing structural information and quantitative data, and can be used for stable isotope-resolved metabolomics (SIRM) to trace metabolic fluxes researchgate.netebi.ac.uk.

Table 6.5: Analytical Techniques for Metabolite Analysis

| Technique | Application in this compound Studies | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS | Targeted metabolomics, quantification | High sensitivity, specificity, throughput | oup.combiorxiv.orgcreative-proteomics.com |

| UPLC-MS/MS | Targeted metabolomics, quantification | Enhanced resolution and speed | creative-proteomics.com |

| NMR Spectroscopy | Metabolomics, structure elucidation, SIRM | Structural information, quantitative capabilities | researchgate.netebi.ac.uk |

These advanced analytical techniques, combined with omics data and computational modeling, provide a comprehensive toolkit for investigating the role and regulation of this compound and its associated metabolic pathways.

Compound List:

常见问题

Basic Research Questions

Q. How is 2-Dehydropantoate identified and characterized in experimental settings?

- Methodological Answer :

- Chromatography and Spectrometry : Use GC-MS and LC-MS/MS with predicted spectra to confirm molecular structure. For example, GC-MS (Non-derivatized, 70eV, Positive mode) shows a characteristic splash key

splash10-00di-9300000000. LC-MS/MS in positive mode (10V–40V) provides fragmentation patterns for validation . - Chemical Formula : Verify via elemental analysis (C₆H₁₀O₄) and compare with reference databases like HMDB .

- Synonym Cross-Referencing : Confirm identity using synonyms (e.g., ketopantoate, 2-dehydropantoic acid) from authoritative sources like ChEBI .

Q. What metabolic pathways involve this compound as an intermediate?

- Methodological Answer :

- Enzyme Mapping : Identify pathways via EC numbers. This compound is a substrate for this compound 2-reductase (EC 1.1.1.169), which catalyzes its conversion to (R)-pantoate in the phosphopantothenate biosynthesis pathway .

- Genomic Context : Study gene clusters (e.g., panE in E. coli K-12) encoding enzymes involved in CoA biosynthesis .

- Database Mining : Use MetaCyc or UniProt to trace pathway connections (e.g., phosphopantothenate biosynthesis I) .

Q. What enzymatic reactions are catalyzed by this compound 2-reductase?

- Methodological Answer :

- In Vitro Assays : Purify the enzyme and measure activity via NADPH oxidation at 340 nm. For E. coli this compound 2-reductase, specific activity is reported as 12.5 µmol/min/mg .

- Substrate Specificity : Test analogs (e.g., 2-dehydro-3-deoxypantoate) to assess structural requirements for catalysis .

- Structural Analysis : Use X-ray crystallography (PDB: 1H8X) to study active-site residues (e.g., Tyr157, Lys161) critical for hydride transfer .

Advanced Research Questions

Q. How to design experiments to study this compound's role in microbial CoA biosynthesis under varying nutrient conditions?

- Methodological Answer :

- Variable Selection : Use a PICOT framework:

- P opulation: E. coli K-12 MG1655 .

- I ntervention: Vary carbon/nitrogen sources (e.g., glucose vs. succinate).

- C omparison: Wild-type vs. panE knockout strains .

- O utcome: Quantify CoA levels via HPLC .

- T ime: 12–24 hr growth phases .

- Data Integration : Combine metabolomics (LC-MS) with transcriptomics (qRT-PCR) for panE expression profiling .

Q. How to resolve contradictions in enzymatic activity data for this compound 2-reductase across studies?

- Methodological Answer :

- Error Analysis : Compare assay conditions (pH, temperature, cofactor concentrations). For example, NADPH affinity (Km) varies between 8 µM (purified enzyme) and 15 µM (crude lysates) .

- Replication : Repeat assays using standardized protocols (e.g., 25°C, pH 7.4) .

- Cross-Validation : Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding constants) .

Q. What computational approaches predict interactions between this compound and its reductase?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model substrate-enzyme binding. Focus on the Rossmann fold domain (residues 10–200) for NADPH interaction .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the enzyme-substrate complex .

- Machine Learning : Train a Random Forest model on kinetic data (kcat, Km) to predict activity for novel substrates .

Data Analysis & Validation

Q. How to interpret conflicting spectral data for this compound in different ionization modes?

- Methodological Answer :

- Mode-Specific Fragmentation : Compare positive vs. negative ion spectra. In positive mode (10V), the base peak is m/z 163 ([M+H]+), while negative mode (10V) shows m/z 161 ([M-H]−) .

- Collision Energy Optimization : Adjust CE (10–40 eV) to stabilize diagnostic fragments (e.g., m/z 105 for decarboxylation) .

- Reference Alignment : Cross-check with HMDB-predicted spectra to confirm anomalies .

Q. How to validate the biological significance of this compound in non-model organisms?

- Methodological Answer :

- Gene Knockdown : Use CRISPRi to silence homologs of panE in Paracoccidioides and measure growth defects in pantothenate-limited media .

- Metabolic Flux Analysis : Apply ¹³C-labeled glucose to track this compound incorporation into CoA .

- Phylogenetic Profiling : Use OrthoFinder to identify panE orthologs in understudied fungi and correlate with pantothenate auxotrophy .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | HMDB |

| EC Number (Reductase) | 1.1.1.169 | MetaCyc |

| GC-MS Splash Key (Positive) | splash10-00di-9300000000 | HMDB |

| E. coli panE Gene Length | 912 bp | UniProt |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。